molecular formula C21H34O5 B1240182 15(S)-15-methyl Prostaglandin D2 CAS No. 85280-90-6

15(S)-15-methyl Prostaglandin D2

Cat. No.: B1240182
CAS No.: 85280-90-6
M. Wt: 366.5 g/mol
InChI Key: CTXLUMAOXBULOZ-QEQARHSSSA-N
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Description

15(S)-15-methyl Prostaglandin D2 is a synthetic analog of Prostaglandin D2, a naturally occurring prostaglandin that plays a significant role in various physiological processes. Prostaglandins are lipid compounds derived from fatty acids and are involved in inflammation, smooth muscle function, and other critical biological activities. The addition of a methyl group at the 15th position in the S-configuration enhances the compound’s stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15(S)-15-methyl Prostaglandin D2 typically involves several steps, starting from commercially available precursors. One common route includes the following steps:

    Starting Material: The synthesis begins with a suitable fatty acid derivative.

    Functional Group Transformations:

    Stereoselective Reactions: Stereoselective reactions are employed to ensure the correct S-configuration at the 15th position.

    Final Cyclization: The final step involves cyclization to form the characteristic prostaglandin ring structure.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

15(S)-15-methyl Prostaglandin D2 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of double bonds or ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic reagents.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct biological activities.

Scientific Research Applications

15(S)-15-methyl Prostaglandin D2 has numerous applications in scientific research:

    Chemistry: Used as a model compound to study prostaglandin synthesis and reactions.

    Biology: Investigated for its role in cell signaling and inflammation.

    Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and other conditions.

    Industry: Utilized in the development of prostaglandin-based drugs and as a reference standard in analytical chemistry.

Mechanism of Action

15(S)-15-methyl Prostaglandin D2 exerts its effects by binding to specific prostaglandin receptors on the cell surface. This binding activates intracellular signaling pathways, leading to various biological responses such as inflammation, smooth muscle contraction, and modulation of immune responses. The compound’s methyl group enhances its binding affinity and stability, making it more effective than its natural counterpart.

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin D2: The natural form, less stable and less potent.

    15®-15-methyl Prostaglandin D2: The R-configuration isomer, with different biological activity.

    Prostaglandin E2: Another prostaglandin with distinct physiological roles.

Uniqueness

15(S)-15-methyl Prostaglandin D2 is unique due to its enhanced stability and potency, making it a valuable tool in research and potential therapeutic applications. Its specific configuration and methylation confer distinct biological properties that differentiate it from other prostaglandins.

Properties

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-18,22,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXLUMAOXBULOZ-QEQARHSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85280-90-6
Record name 15-methylprostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085280906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-METHYL PROSTAGLANDIN D2, (15S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLI7N28B31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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